molecular formula C19H17N5OS2 B2543309 5-((2-((2,5-Dimethylbenzyl)thio)thiazol-4-yl)methyl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole CAS No. 1351618-69-3

5-((2-((2,5-Dimethylbenzyl)thio)thiazol-4-yl)methyl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B2543309
CAS No.: 1351618-69-3
M. Wt: 395.5
InChI Key: FYKNYXDSQAULLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic small molecule featuring a 1,2,4-oxadiazole core substituted with a pyrimidin-2-yl group at position 3 and a thiazole ring at position 3. The thiazole moiety is further functionalized with a thioether linkage to a 2,5-dimethylbenzyl group. The compound’s lipophilic 2,5-dimethylbenzyl group may enhance membrane permeability, while the pyrimidine and oxadiazole rings could facilitate interactions with biological targets like thymidylate synthase or receptor tyrosine kinases .

Properties

IUPAC Name

5-[[2-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]methyl]-3-pyrimidin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5OS2/c1-12-4-5-13(2)14(8-12)10-26-19-22-15(11-27-19)9-16-23-18(24-25-16)17-20-6-3-7-21-17/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKNYXDSQAULLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC(=CS2)CC3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((2-((2,5-Dimethylbenzyl)thio)thiazol-4-yl)methyl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is a complex organic molecule that integrates multiple heterocyclic moieties. This article focuses on its biological activity, particularly in the context of its potential therapeutic applications.

Chemical Structure and Properties

The compound consists of:

  • A 1,2,4-oxadiazole ring known for its pharmacological significance.
  • A thiazole moiety which contributes to its biological interactions.
  • A pyrimidine component that enhances its structural diversity.

Molecular Formula: C₁₅H₁₈N₄OS
Molecular Weight: 318.39 g/mol

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which modulate the activity of target molecules. Furthermore, the oxadiazole component has been shown to exhibit significant anticancer properties by inducing apoptosis in cancer cells through various pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, derivatives similar to the compound have shown:

  • Cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer).
  • Induction of apoptosis in a dose-dependent manner, suggesting a mechanism involving cell cycle arrest and programmed cell death .
CompoundCell LineIC₅₀ (µM)Mechanism
5aMCF-70.65Apoptosis induction
5bHeLa2.41Cell cycle arrest
16aPANC-10.072Enzyme inhibition

Antimicrobial Activity

The compound exhibits promising antimicrobial properties against various pathogens. The oxadiazole derivatives have been reported to inhibit bacterial growth effectively, potentially serving as leads for new antibiotic agents .

Anti-Tubercular Activity

Research indicates that oxadiazole compounds can act as inhibitors of EthR, a key regulator in Mycobacterium tuberculosis. Compounds derived from oxadiazoles have demonstrated effective anti-tubercular activity with low micromolar EC₅₀ values .

Case Studies

  • Study on Oxadiazole Derivatives:
    A comprehensive study evaluated a series of oxadiazole derivatives for their anticancer activity. The results indicated that compounds structurally related to our target compound exhibited significant cytotoxicity against leukemia and breast cancer cell lines, outperforming traditional chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation:
    Another study focused on the antimicrobial properties of thiazole and oxadiazole derivatives, revealing that certain modifications enhanced their efficacy against Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of compounds containing thiazole and oxadiazole rings. For instance:

  • Antifungal Activity : Similar derivatives have shown significant antifungal activity against various strains such as Candida species. The structural similarities suggest that 5-((2-((2,5-Dimethylbenzyl)thio)thiazol-4-yl)methyl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole may exhibit comparable effects due to its thiazole component .
CompoundActivityTarget Organism
MiconazoleAntifungalCandida spp.
Compound XAntifungalAspergillus spp.

Anticancer Potential

The anticancer properties of oxadiazole derivatives have been extensively studied. Research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines:

  • Mechanism of Action : The compound may act by inhibiting specific enzymes involved in cancer cell metabolism or by inducing apoptosis through mitochondrial pathways. For example, derivatives have shown activity against breast cancer (MCF7), prostate cancer (PC3), and CNS cancer (SF295) .
Cell LineIC50 Value (µM)Reference
MCF7 (Breast Cancer)0.2757
PC3 (Prostate Cancer)0.4178
SF295 (CNS Cancer)0.3000

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is another significant area of research. It may interact with various biological targets:

  • Caseinolytic Protease Inhibition : Recent studies highlight the potential of oxadiazole derivatives in inhibiting human caseinolytic protease P, which is recognized for its role in cancer progression .

Case Studies and Research Findings

  • Anticancer Studies : A series of synthesized oxadiazole derivatives were tested for their cytotoxicity against different cancer cell lines. The results showed that certain compounds had IC50 values significantly lower than standard chemotherapeutic agents .
  • Antimicrobial Screening : A study on thiazole-substituted oxadiazoles revealed enhanced antibacterial and antifungal activities compared to their unsubstituted counterparts. This suggests that modifications in the structure can lead to improved efficacy against microbial pathogens .
  • Mechanism-Based Approaches : Research into the mechanisms behind the biological activities of these compounds has provided insights into how structural modifications can influence their interactions with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3,4-Oxadiazole Family

Compounds such as 2-[(5-(3-(pyrimidin-2-yl)thio)propyl)-1,3,4-oxadiazol-2-yl)thio)]-1-(4-substituted)ethan-1-one derivatives (e.g., from ) share the pyrimidine and oxadiazole backbone but differ in substituent placement (1,3,4-oxadiazole vs. 1,2,4-oxadiazole). For instance, 1,3,4-oxadiazoles from showed IC₅₀ values of 8–22 μM against A549 lung cancer cells, attributed to their phenacyl-thioether substituents . In contrast, the 1,2,4-oxadiazole scaffold in the target compound may confer greater metabolic stability due to reduced susceptibility to enzymatic hydrolysis .

Thiadiazole and Triazole Derivatives

Thiadiazole analogues like 5-(4-chloro-benzyl)-4-aryl-4H-1,2,4-triazole-3-thiols () replace the oxadiazole ring with thiadiazole or triazole systems. These compounds often exhibit moderate cytotoxicity (IC₅₀ ~15–30 μM) but demonstrate improved solubility due to polar thiol groups. However, the target compound’s dimethylbenzyl-thioether group likely enhances hydrophobicity, favoring passive diffusion across cell membranes .

Pyrimidine-Containing Heterocycles

Pyrimidine derivatives such as 5-(pyridine-4yl)-1,3,4-thiadiazole-2-amine () highlight the role of nitrogen-rich aromatics in DNA intercalation or kinase inhibition. The target compound’s pyrimidin-2-yl group may engage in π-π stacking or hydrogen bonding with target proteins, similar to FDA-approved pyrimidine-based drugs like 5-fluorouracil. However, its fused thiazole-oxadiazole system introduces steric constraints that could limit off-target effects compared to simpler pyrimidine-thiadiazole hybrids .

Cytotoxicity Profile

The dimethylbenzyl group in the target compound may enhance potency by increasing lipophilicity and target binding, though this requires experimental validation.

Table 1: Cytotoxic Activity of Analogues Against A549 Cells

Compound Class IC₅₀ (μM) Key Substituents Reference
1,3,4-Oxadiazoles () 8–22 Phenacyl-thioether, pyrimidine
Thiadiazoles () 15–30 4-Chloro-benzyl, triazole-thiol
Target Compound* N/A Dimethylbenzyl-thioether, pyrimidine

*Hypothetical activity based on structural extrapolation.

Preparation Methods

Hantzsch Thiazole Synthesis with Thioether Functionalization

The thiazole ring is constructed via condensation of α-bromoacetophenone derivatives with thioamides. For the target compound, 2,5-dimethylbenzyl thiol is reacted with 4-(bromomethyl)thiazole-2-amine hydrobromide under basic conditions.

Procedure :

  • Reagents :
    • 4-(Bromomethyl)thiazole-2-amine hydrobromide (1 eq)
    • 2,5-Dimethylbenzyl thiol (1.2 eq)
    • Sodium methoxide (1.5 eq) in methanol
  • Conditions :
    • Temperature: 0–5°C initially, then room temperature (1 h)
    • Acidification: HCl in dioxane to pH 2
  • Yield : 87% (isolated as a tan solid)

Mechanistic Insight :
Deprotonation of the thiol generates a thiolate nucleophile, which displaces bromide via SN2, forming the thioether linkage.

Oxadiazole Ring Formation via Amidoxime Cyclization

Microwave-Assisted Cyclization

The 1,2,4-oxadiazole core is synthesized by cyclizing a pyrimidin-2-yl amidoxime with a thiazole-bearing carboxylic acid under microwave irradiation.

Procedure :

  • Amidoxime Preparation :
    • Pyrimidine-2-carbonitrile (1 eq) reacts with hydroxylamine hydrochloride (1.2 eq) in ethanol at 80°C for 4 h.
  • Cyclization :
    • Amidoxime (1 eq) + Thiazole-carboxylic acid (1 eq)
    • Solvent: Ethanol
    • Microwave: 300 W, 120°C, 4 min
  • Yield : 92% (reported for analogous structures)

Advantages :

  • Rapid reaction time (2–4 min vs. 6–12 h conventional heating)
  • Enhanced regioselectivity for 1,2,4-oxadiazole over 1,3,4-isomers

Coupling of Thiazole-Thioether to Oxadiazole Core

EDCl/HOBt-Mediated Amide Bond Formation

The methylene bridge between thiazole and oxadiazole is established using carbodiimide coupling.

Procedure :

  • Reagents :
    • 5-(Chloromethyl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole (1 eq)
    • Thiazole-thioether intermediate (1.2 eq)
    • EDCl (1.5 eq), HOBt (1.2 eq), DIPEA (2 eq) in THF/DMF
  • Conditions :
    • Temperature: 64°C, 2.75 h
    • Workup: Sequential washes with HCl and NaOH
  • Yield : 78% (light tan solid)

Characterization Data :

  • ¹H NMR : δ 4.68 (s, 2H, CH₂-oxadiazole), 5.08 (s, 2H, CH₂-thiazole)
  • MS (ESI+) : m/z 452.1 [M+H]⁺ (calculated: 452.12)

Alternative Pathways and Comparative Analysis

One-Pot Tandem Synthesis

A patent-pending method combines thioether formation and oxadiazole cyclization in a single pot:

  • Reagents :
    • 2-Mercaptopyrimidine, 2,5-dimethylbenzyl bromide, 4-(bromomethyl)thiazole
    • K₂CO₃ in acetone
  • Yield : 68% (lower than stepwise approaches due to side reactions)

Table 1. Comparison of Synthetic Methods

Method Key Step Yield (%) Time Advantages
Microwave Cyclization Amidoxime cyclization 92 4 min Speed, high regioselectivity
EDCl/HOBt Coupling Amide bond formation 78 2.75 h Mild conditions, scalability
One-Pot Tandem Concurrent reactions 68 6 h Reduced purification steps

Challenges and Optimization Strategies

Steric Hindrance in Thioether Formation

The 2,5-dimethylbenzyl group introduces steric bulk, necessitating:

  • Excess thiol (1.5–2 eq)
  • Polar aprotic solvents (DMF, DMSO) to enhance solubility

Oxadiazole Ring Stability

1,2,4-Oxadiazoles are prone to hydrolytic cleavage under acidic conditions. Mitigation strategies include:

  • Neutral pH during workup
  • Anhydrous solvents (THF, acetonitrile)

Q & A

Q. What synthetic strategies are recommended for preparing 5-((2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)methyl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole?

The compound can be synthesized via cyclization and functionalization of thiazole and oxadiazole precursors. Key steps include:

  • Cyclocondensation : Reacting thiol-containing intermediates (e.g., 2-mercaptothiazole derivatives) with pyrimidine-based electrophiles under reflux in ethanol or DMF .
  • Thioether formation : Use of alkylation agents (e.g., 2,5-dimethylbenzyl chloride) in the presence of bases like NaOH or K2CO3 to introduce the thioether moiety .
  • Purification : Recrystallization from ethanol-DMF (1:1) mixtures to isolate pure products .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Chromatography : Thin-layer chromatography (TLC) with silica gel plates and UV visualization to confirm homogeneity .
  • Spectroscopy :
    • IR : Identify thioether (C-S, ~600–700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) functional groups .
    • <sup>1</sup>H/ <sup>13</sup>C NMR : Verify methylene (-CH2-) and aromatic proton environments .
  • Elemental analysis : Match experimental C, H, N, S percentages to theoretical values .

Q. What preliminary assays are suitable for evaluating biological activity?

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays .
  • Enzyme inhibition : Test against kinases or proteases linked to therapeutic targets (e.g., viral proteases, thrombotic enzymes) via fluorometric assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

  • Substituent variation : Modify the pyrimidine ring (e.g., introduce electron-withdrawing groups like -NO2 or -CN) and assess changes in bioactivity .
  • Thiazole optimization : Replace the 2,5-dimethylbenzyl group with bulkier aryl thioethers to evaluate steric effects on target binding .
  • Data analysis : Use multivariate regression models to correlate substituent properties (e.g., logP, Hammett constants) with IC50 values .

Q. What experimental designs address contradictions in biological data across studies?

  • Control standardization : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and enzyme assay buffers .
  • Dose-response validation : Replicate conflicting studies with extended concentration ranges (e.g., 0.1–100 µM) and orthogonal assays (e.g., ATP-based vs. resazurin-based viability tests) .

Q. How can the compound’s pharmacokinetic properties be improved?

  • Solubility enhancement : Synthesize water-soluble salts (e.g., sodium or potassium salts of the parent acid) .
  • Metabolic stability : Introduce fluorine atoms at metabolically labile positions (e.g., pyrimidine C-5) to block CYP450-mediated oxidation .

Methodological Challenges and Solutions

Q. What strategies optimize reaction yields during thioether formation?

Factor Optimization Approach Reference
Solvent Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of thiol intermediates .
Catalyst Add phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions .
Temperature Conduct reactions at 60–80°C to balance kinetics and side-product formation .

Q. How can tautomerism in the oxadiazole ring affect bioactivity?

  • Tautomeric analysis : Use <sup>15</sup>N NMR or X-ray crystallography to identify dominant tautomeric forms (e.g., thione vs. thiol) .
  • Activity correlation : Compare IC50 values of tautomerically locked analogs (e.g., methylated derivatives) to determine bioactive conformers .

Critical Analysis of Contradictory Evidence

  • Solubility vs. Bioavailability : reports high GI absorption but low solubility, suggesting salt formation (as in ) may resolve this discrepancy.
  • Enzyme Inhibition Specificity : While broadly cites kinase inhibition, highlights CYP450 off-target effects, necessitating counter-screening against CYP isoforms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.